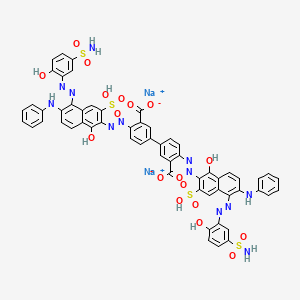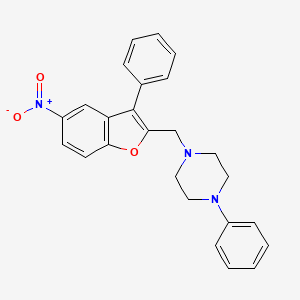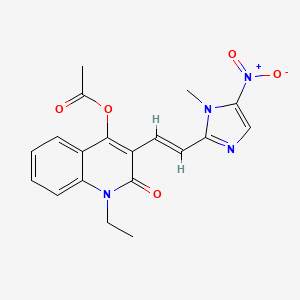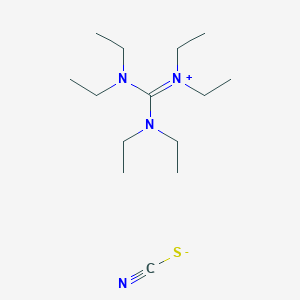
Disodium dihydrogen 4,4'-bis((5-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)(1,1'-biphenyl)-3,3'-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium dihydrogen 4,4’-bis((5-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)(1,1’-biphenyl)-3,3’-dicarboxylate is a complex organic compound known for its vibrant color and extensive use in various industries. This compound belongs to the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. It is widely used in textile, leather, and paper industries for dyeing purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium dihydrogen 4,4’-bis((5-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)(1,1’-biphenyl)-3,3’-dicarboxylate typically involves the diazotization of aromatic amines followed by coupling with phenolic compounds. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salts formed during the process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the precise control of reactant concentrations, temperature, and pH levels. The final product is purified through filtration and recrystallization to achieve the desired purity and color intensity .
化学反应分析
Types of Reactions
Disodium dihydrogen 4,4’-bis((5-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)(1,1’-biphenyl)-3,3’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups leads to the formation of corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles like halogens for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include quinone derivatives, aromatic amines, and substituted aromatic compounds. These products have various applications in different fields, including pharmaceuticals and materials science .
科学研究应用
Disodium dihydrogen 4,4’-bis((5-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)(1,1’-biphenyl)-3,3’-dicarboxylate has several scientific research applications:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
作用机制
The mechanism of action of Disodium dihydrogen 4,4’-bis((5-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)(1,1’-biphenyl)-3,3’-dicarboxylate involves the interaction of its azo groups with various molecular targets. The azo groups can undergo reduction to form amines, which can then interact with cellular components. The compound’s vibrant color is due to the extensive conjugation of its aromatic rings, which absorb visible light .
相似化合物的比较
Similar Compounds
- Tetrasodium 3,3’-[(3,3’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[5-amino-4-hydroxynaphthalene-2,7-disulphonate]
- Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-nitro-, disodium salt, reaction products with 4-[(4-aminophenyl)azo]benzenesulfonic acid, sodium salts
Uniqueness
Disodium dihydrogen 4,4’-bis((5-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)(1,1’-biphenyl)-3,3’-dicarboxylate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its high solubility in water and vibrant color make it particularly valuable in industrial applications .
属性
CAS 编号 |
72939-54-9 |
|---|---|
分子式 |
C58H40N12Na2O18S4 |
分子量 |
1367.3 g/mol |
IUPAC 名称 |
disodium;2-[[6-anilino-1-hydroxy-5-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-3-sulfonaphthalen-2-yl]diazenyl]-5-[4-[[6-anilino-1-hydroxy-5-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-3-sulfonaphthalen-2-yl]diazenyl]-3-carboxylatophenyl]benzoate |
InChI |
InChI=1S/C58H42N12O18S4.2Na/c59-89(79,80)33-13-21-47(71)45(25-33)65-67-51-37-27-49(91(83,84)85)53(55(73)35(37)15-19-43(51)61-31-7-3-1-4-8-31)69-63-41-17-11-29(23-39(41)57(75)76)30-12-18-42(40(24-30)58(77)78)64-70-54-50(92(86,87)88)28-38-36(56(54)74)16-20-44(62-32-9-5-2-6-10-32)52(38)68-66-46-26-34(90(60,81)82)14-22-48(46)72;;/h1-28,61-62,71-74H,(H,75,76)(H,77,78)(H2,59,79,80)(H2,60,81,82)(H,83,84,85)(H,86,87,88);;/q;2*+1/p-2 |
InChI 键 |
NGHXLSGIWRHBRS-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)NC2=C(C3=CC(=C(C(=C3C=C2)O)N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C(C=C7C(=C6O)C=CC(=C7N=NC8=C(C=CC(=C8)S(=O)(=O)N)O)NC9=CC=CC=C9)S(=O)(=O)O)C(=O)[O-])C(=O)[O-])S(=O)(=O)O)N=NC1=C(C=CC(=C1)S(=O)(=O)N)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)butan-1-one](/img/structure/B14455191.png)

![(1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B14455204.png)





